molecular formula C16H21NO6 B1679267 Remetinostat CAS No. 946150-57-8

Remetinostat

货号 B1679267
CAS 编号: 946150-57-8
分子量: 323.34 g/mol
InChI 键: XDZAHHULFQIBFE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Remetinostat is a histone deacetylase (HDAC) inhibitor . It was developed for topical use in early-stage mycosis-fungoides cutaneous T-cell lymphoma (MF-CTCL) . The unique design of Remetinostat enables topical application, making it active only in the skin . As soon as it reaches the bloodstream, it is degraded, avoiding the side effects associated with other HDAC inhibitors .

科学研究应用

Application in Basal Cell Carcinoma Treatment

Remetinostat, a topical pan-HDAC inhibitor, has been investigated for its efficacy and safety in treating Basal Cell Carcinoma (BCC). A study by Kilgour et al. (2021) in "Clinical Cancer Research" conducted a Phase II trial, demonstrating significant tumor size reduction in BCC patients. Remarkably, 54.8% of tumors showed complete resolution with no systemic adverse events reported, highlighting its potential as a non-invasive treatment for BCC (Kilgour et al., 2021).

Role in Cancer Chemotherapy and Pharmacology

Remetinostat's impact extends to broader oncological research. For instance, Liu et al. (2008) in "Cancer Chemotherapy and Pharmacology" explored the antimetastatic efficacy of retinoids on melanoma. The study found retinoids, including Remetinostat, to have significant anti-invasion effects, enhancing the antitumor activity of cisplatin in vivo (Liu et al., 2008).

Impact on Molecular Imaging and Therapy

Remetinostat's relevance is also seen in nuclear medicine for diagnostic molecular imaging and therapy. Rey's (2010) research in "Current Medicinal Chemistry" underscores the importance of radiometals, such as those used with Remetinostat, in detecting metabolic abnormalities associated with diseases (Rey, 2010).

未来方向

Remetinostat has shown positive clinical efficacy and acceptable tolerability without systemic side effects in three types of skin cancer . It has been granted Orphan Drug Designation (ODD) in the US . In December 2018, Medivir had clarifying and positive discussions with FDA about the design of the phase III program for MF-CTCL . One successful phase III study is expected to be sufficient for market approval as treatment for patients with early-stage MF-CTCL .

属性

IUPAC Name

methyl 4-[8-(hydroxyamino)-8-oxooctanoyl]oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-22-16(20)12-8-10-13(11-9-12)23-15(19)7-5-3-2-4-6-14(18)17-21/h8-11,21H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZAHHULFQIBFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647779
Record name Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remetinostat

CAS RN

946150-57-8
Record name Remetinostat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946150578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remetinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14869
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 946150-57-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=748492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-{[8-(hydroxyamino)-8-oxooctanoyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMETINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37NT056AT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remetinostat
Reactant of Route 2
Reactant of Route 2
Remetinostat
Reactant of Route 3
Reactant of Route 3
Remetinostat
Reactant of Route 4
Reactant of Route 4
Remetinostat
Reactant of Route 5
Reactant of Route 5
Remetinostat
Reactant of Route 6
Remetinostat

Citations

For This Compound
56
Citations
JM Kilgour, A Shah, NM Urman, S Eichstadt… - Clinical Cancer …, 2021 - AACR
… We hypothesized that remetinostat may inhibit HH signaling by preventing deacetylation of GLI1 (8). To assess HH signaling, we assayed GLI1 expression in six paired pre- and …
Number of citations: 15 aacrjournals.org
JM Kilgour, A Shah, S Eichstadt, I Bailey… - JAMA …, 2022 - jamanetwork.com
… treatment with remetinostat. Three tumors before and after topical treatment with remetinostat, … We recently completed a trial of remetinostat for basal cell carcinoma with positive results, …
Number of citations: 3 jamanetwork.com
M Duvic, J Guitart, A Huen, P Porcu, N LeBoeuf… - medivir.com
Bild 1 Page 1 Anti-pruritic properties of Remetinostat (SHAPE),a topical histone deacetylase inhibitor (HDACi); Data from a randomised Phase 2 study in patients with stage IA-IIA …
Number of citations: 2 www.medivir.com
ML Fuerst - 2021 - journals.lww.com
… is needed, our results suggest that remetinostat could be a safe and … the longevity of the response to remetinostat, she noted. “We … “Our study also showed remetinostat's clinical efficacy …
Number of citations: 2 journals.lww.com
P Zhang, M Zhang - Frontiers in Oncology, 2021 - frontiersin.org
… Remetinostat gel is the only HDACi that has been investigated for the treatment of topical … II trials of remetinostat, patients with limited-stage (IA–IIA) CTCL benefited from remetinostat gel …
Number of citations: 8 www.frontiersin.org
R Concu, AK Goyal, U Gupta - Current Topics in Medicinal …, 2023 - ingentaconnect.com
Non-invasive route of drug delivery has always fostered potential merits in comparison to parenteral and other systemic routes. Topical and transdermal routes have emerged with huge …
Number of citations: 3 www.ingentaconnect.com
J Halder, A Mishra, B Kar, G Ghosh… - Current Topics in …, 2023 - ingentaconnect.com
… remetinostat, a histone deacetylase inhibitor effective against skin cancer. 54.8% of Bcc patients treated with a topical gel of remetinostat … A Phase II trial of topical 1 % remetinostat in …
Number of citations: 2 www.ingentaconnect.com
S Quah, G Subramanian, P Sampath - Dermatology and Therapy, 2021 - Springer
… Another HDACi, remetinostat, was modified for topical use in basal cell carcinoma and cutaneous T-cell lymphoma. While the effect of remetinostat on AD lesions is unknown, similar …
Number of citations: 5 link.springer.com
AT Lopez, S Bates, L Geskin - American journal of clinical dermatology, 2018 - Springer
… Subsequently, a phase II multicenter study was conducted in which 61 patients with MF (stage IA–IIA) were randomized to receive remetinostat gel 0.5% twice daily, 1% once daily, or 1…
Number of citations: 49 link.springer.com
M Duvic, J Guitart, A Huen, P Porcu, NR LeBoeuf… - Journal of Investigative …, 2018 - Elsevier
Number of citations: 4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。